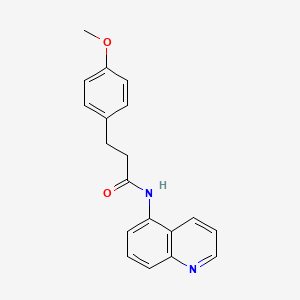![molecular formula C8H14O7S B14140581 Diethyl [(methanesulfonyl)oxy]propanedioate CAS No. 88973-33-5](/img/structure/B14140581.png)
Diethyl [(methanesulfonyl)oxy]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(methanesulfonyl)oxy]propanedioate is an organic compound with the molecular formula C8H14O7S. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by diethyl and methanesulfonyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [(methanesulfonyl)oxy]propanedioate can be synthesized through the reaction of diethyl malonate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the substitution of the hydrogen atom in diethyl malonate with the methanesulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [(methanesulfonyl)oxy]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form diethyl propanedioate.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: Diethyl malonate and methanesulfonic acid.
Reduction: Diethyl propanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl [(methanesulfonyl)oxy]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of various esters and acids.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl [(methanesulfonyl)oxy]propanedioate involves its reactivity as an electrophile. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new bonds and synthesize complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Similar structure but lacks the methanesulfonyl group.
Diethyl ethoxymethylenemalonate: Contains an ethoxymethylene group instead of methanesulfonyl.
Diethyl bromomalonate: Contains a bromine atom instead of methanesulfonyl.
Uniqueness
Diethyl [(methanesulfonyl)oxy]propanedioate is unique due to the presence of the methanesulfonyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various substitution reactions makes it versatile for different applications.
Eigenschaften
IUPAC Name |
diethyl 2-methylsulfonyloxypropanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O7S/c1-4-13-7(9)6(8(10)14-5-2)15-16(3,11)12/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGVADXGXAGTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553689 |
Source


|
| Record name | Diethyl [(methanesulfonyl)oxy]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88973-33-5 |
Source


|
| Record name | Diethyl [(methanesulfonyl)oxy]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


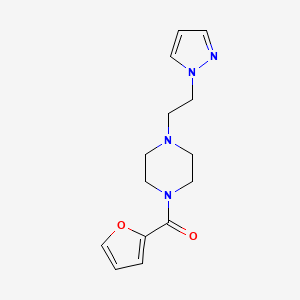
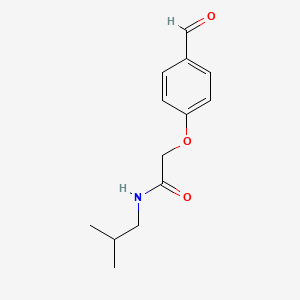
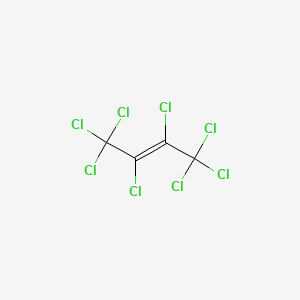
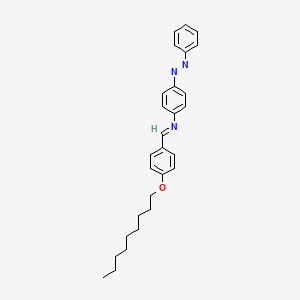
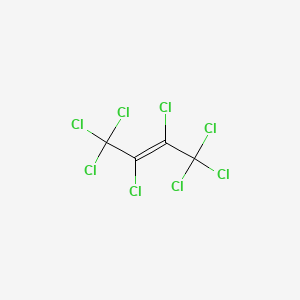
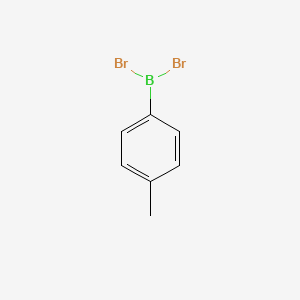
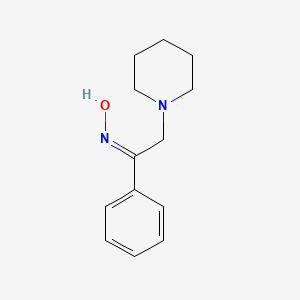

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14140586.png)
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)
